
(4aR,10aS)-1,2,3,4,4a,10a-hexahydrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aR,10aS)-1,2,3,4,4a,10a-hexahydrophenanthrene is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons It is a saturated derivative of phenanthrene, characterized by the presence of six hydrogen atoms added to the phenanthrene structure
Méthodes De Préparation
The synthesis of (4aR,10aS)-1,2,3,4,4a,10a-hexahydrophenanthrene can be achieved through several synthetic routes. One common method involves the hydrogenation of phenanthrene under specific conditions. This process typically requires the use of a hydrogenation catalyst, such as palladium on carbon, and hydrogen gas. The reaction is carried out at elevated temperatures and pressures to ensure complete saturation of the phenanthrene molecule.
Industrial production methods for this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
(4aR,10aS)-1,2,3,4,4a,10a-hexahydrophenanthrene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of phenanthrenequinone derivatives.
Reduction: Further reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of fully saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine under controlled conditions.
Applications De Recherche Scientifique
(4aR,10aS)-1,2,3,4,4a,10a-hexahydrophenanthrene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: The compound’s derivatives are used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with anti-inflammatory and antioxidant properties.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its stable and rigid structure.
Mécanisme D'action
The mechanism of action of (4aR,10aS)-1,2,3,4,4a,10a-hexahydrophenanthrene and its derivatives involves interactions with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. The compound can also modulate enzyme activity and influence cellular signaling pathways, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
(4aR,10aS)-1,2,3,4,4a,10a-hexahydrophenanthrene can be compared with other similar compounds, such as:
Phenanthrene: The parent compound, which is unsaturated and exhibits different chemical reactivity.
Carnosic Acid: A related compound with antioxidant properties, used in various biological applications.
Napyradiomycins: A group of compounds with similar polycyclic structures, known for their antibacterial activities.
The uniqueness of this compound lies in its saturated structure, which imparts different chemical and physical properties compared to its unsaturated counterparts.
Propriétés
Numéro CAS |
16804-85-6 |
|---|---|
Formule moléculaire |
C14H16 |
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
(4aR,10aS)-1,2,3,4,4a,10a-hexahydrophenanthrene |
InChI |
InChI=1S/C14H16/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1,3,5,7,9-10,12,14H,2,4,6,8H2/t12-,14+/m0/s1 |
Clé InChI |
KLOAGCHCLPAICO-GXTWGEPZSA-N |
SMILES isomérique |
C1CC[C@@H]2[C@@H](C1)C=CC3=CC=CC=C23 |
SMILES canonique |
C1CCC2C(C1)C=CC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S,11S)-4,11-di(propan-2-yl)-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2-diene](/img/structure/B14144041.png)
![(3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenepropanehydrazide](/img/structure/B14144049.png)
![3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14144056.png)
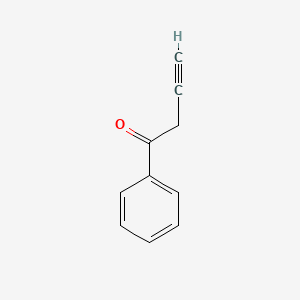
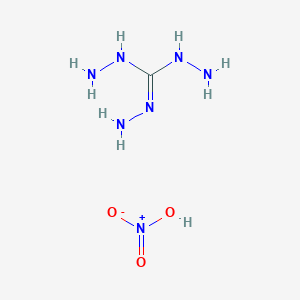
![1-(2-Bromoethyl)spiro[2.2]pentane](/img/structure/B14144086.png)

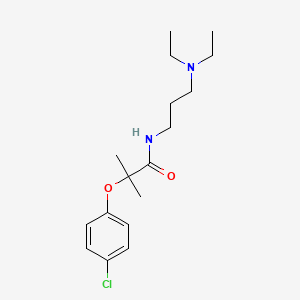
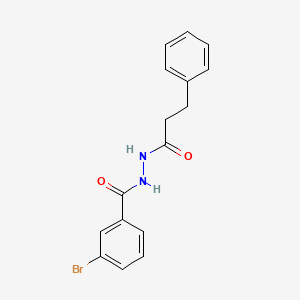
![3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol](/img/structure/B14144111.png)
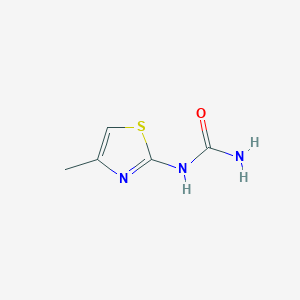
![1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea](/img/structure/B14144127.png)
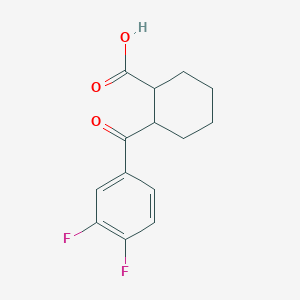
![6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B14144138.png)
